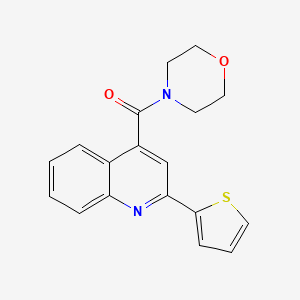

![molecular formula C18H20FN3O B5327441 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide often involves multi-step chemical reactions, starting from basic aromatic compounds and undergoing various transformations such as halogenation, amide formation, and piperazine incorporation. For instance, compounds with structural similarities have been synthesized through condensation reactions, indicating a common strategy for constructing the piperazine framework and introducing fluorophenyl groups (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies often provide insights into the molecular structure of compounds like this compound. Such analyses reveal the arrangement of fluorophenyl and piperazine rings and their spatial orientation, contributing to understanding the compound's three-dimensional conformation and potential interaction sites (Shivaprakash et al., 2014).

Chemical Reactions and Properties

Compounds with similar structures participate in various chemical reactions, such as nucleophilic substitution, which is pivotal for introducing different functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity. The presence of the fluorophenyl group can significantly influence the compound's reactivity and interaction with biological targets (Collins et al., 1992).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are essential for its formulation and application in different fields. These properties are influenced by the molecular structure and the nature of the functional groups present in the compound (O'Malley & Vaughan, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activities, are shaped by the compound's molecular framework. The fluorophenyl and piperazinyl groups contribute to the compound's ability to interact with various biological molecules, influencing its pharmacological profile. Understanding these interactions is crucial for exploring the compound's potential applications in medicinal chemistry (Matulenko et al., 2004).

Mechanism of Action

Target of Action

The primary targets of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylacetamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with ENTs, inhibiting their function. It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can disrupt nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

The compound’s interaction with ents suggests it is able to cross cell membranes and exert its effects intracellularly .

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and disruption of adenosine function. This can have various downstream effects depending on the specific cellular context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other molecules that interact with ENTs could potentially affect the compound’s efficacy. Additionally, factors such as pH and temperature could potentially influence the compound’s stability and action .

properties

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O/c19-16-8-4-5-9-17(16)22-12-10-21(11-13-22)14-18(23)20-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXANLYFMIWNPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327362.png)

![2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine](/img/structure/B5327373.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B5327374.png)

![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)

![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)

![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5327449.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5327461.png)